Enantiomeric Identity Enables Catalytic Asymmetric Synthesis of Marketed DBO β-Lactamase Inhibitors: (1R,5S) vs. (1S,5R)
The (1R,5S) absolute configuration of this building block is the mandatory stereochemical entry point for the catalytic asymmetric total synthesis of the FDA-approved β-lactamase inhibitors avibactam and relebactam [1]. The key stereogenic center is established via Rh-catalysed asymmetric hydrogenation achieving 99% enantiomeric excess (ee) [1]. Use of the (1S,5R) enantiomer would produce the non-therapeutic ent-avibactam (AVE1330A), which exhibits distinct β-lactamase inhibition kinetics and reduced clinical relevance [2]. No other commercially available bicyclic diamine scaffold—including 2,5-diazabicyclo[2.2.2]octane or 3,6-diazabicyclo[3.1.1]heptane—provides the identical bridgehead nitrogen geometry required for avibactam-class DBO construction.
| Evidence Dimension | Enantiomeric excess (ee) of final DBO β-lactamase inhibitor |
|---|---|
| Target Compound Data | 99% ee (avibactam/relebactam synthesized from (1R,5S)-configured intermediates) |
| Comparator Or Baseline | (1S,5R) enantiomer: yields ent-series; racemic mixture: ≤0% ee for desired enantiomer |
| Quantified Difference | ≥99% enantiomeric purity vs. 0–50% for racemic or opposite enantiomer |
| Conditions | Rh-catalysed asymmetric hydrogenation; catalytic asymmetric total synthesis; Chem. Commun. 2022 |
Why This Matters
Procurement of the (1R,5S) enantiomer is non-negotiable for programs targeting the avibactam/relebactam DBO pharmacophore; the wrong enantiomer leads to a stereochemically divergent compound with different PBP and β-lactamase binding profiles.
- [1] Yang, Z., Chen, Y., Wan, L., Cen, X., Tang, P. and Chen, F. (2022) 'Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam,' Chemical Communications, 58, pp. 10869–10872. DOI: 10.1039/D2CC04006A. View Source
- [2] Morinaka, A. et al. (2015) 'OP0595, a new diazabicyclooctane: mode of action as a serine β-lactamase inhibitor, antibiotic and β-lactam enhancer,' Journal of Antimicrobial Chemotherapy, 70(10), pp. 2779–2786. IC₅₀s for class A and C β-lactamases <1000 nM. View Source
